N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N2O3 and its molecular weight is 418.416. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Agents
A study by Palkar et al. (2017) on the design, synthesis, and QSAR studies of novel analogs displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for cytotoxic activity, indicating potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).
Synthesis of Heterocyclic Compounds
Research by Levai et al. (2002) demonstrated the synthesis and oxidation of tetrahydrobenzofurans, leading to novel tetrahydrobenzofuran derivatives. These compounds could be converted into other derivatives, showcasing the versatility of similar structures in synthesizing new chemical entities with potential applications in materials science and drug development (Levai et al., 2002).
Novel Benzimidazole Fused-1,4-Oxazepines
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds were characterized for their structure and potential applications, highlighting the role of similar structures in the development of new chemical entities with diverse applications (Almansour et al., 2016).
High Performance Thermosets
A study by Agag and Takeichi (2003) focused on the synthesis of novel benzoxazine monomers containing allyl groups, demonstrating their application in creating thermosets with excellent thermomechanical properties. This research indicates the potential of structurally similar compounds in material science, particularly in developing materials with superior thermal stability and mechanical strength (Agag & Takeichi, 2003).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-4-10-27-17-12-16(8-9-18(17)30-13-21(2,3)20(27)29)26-19(28)14-6-5-7-15(11-14)22(23,24)25/h4-9,11-12H,1,10,13H2,2-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXQVSVVEDBYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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